

H-DL-Phe-OMe.HCl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-DL-Phe-OMe.HCl*

Cat. No.: *B554974*

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An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Amino Acid Derivative in Drug Discovery and Development.

Introduction

H-DL-Phe-OMe.HCl, the hydrochloride salt of DL-phenylalanine methyl ester, is a pivotal amino acid derivative with significant applications in pharmaceutical research, peptide synthesis, and neuroscience. As a racemic mixture of the D- and L-enantiomers of phenylalanine with a protected carboxylic acid group, it serves as a versatile building block for the synthesis of a wide array of complex organic molecules and bioactive compounds. Its enhanced stability and solubility in comparison to the free amino acid make it a valuable precursor in various synthetic endeavors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its multifaceted role in scientific research and drug development, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Physicochemical Properties and Data

The physical and chemical characteristics of **H-DL-Phe-OMe.HCl** are crucial for its application in synthesis and research. The following tables summarize key quantitative data for this compound.

Identifier	Value
IUPAC Name	methyl 2-amino-3-phenylpropanoate;hydrochloride
Synonyms	H-DL-Phe-OMe.HCl, DL-Phenylalanine methyl ester hydrochloride
CAS Number	5619-07-8
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂
Molecular Weight	215.68 g/mol [1]

Property	Value	Reference
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	157 - 163 °C	[2][4]
Purity	≥98%	[3]
Storage Temperature	2-8°C	[4]

Role as an Amino Acid Derivative in Research and Drug Development

H-DL-Phe-OMe.HCl's utility stems from its structural features as a protected amino acid. The methyl ester group prevents the carboxylic acid from participating in reactions, allowing for selective modifications at the amino group. This characteristic is fundamental in peptide synthesis, where controlled, sequential addition of amino acids is required.

Furthermore, as a derivative of phenylalanine, **H-DL-Phe-OMe.HCl** is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Phenylalanine is a crucial antecedent to the synthesis of key neurotransmitters.[5] The D-enantiomer, in particular, has been investigated for its potential analgesic and antidepressant activities.[6] The racemic nature of **H-DL-Phe-OMe.HCl** also makes it a key substrate for

enzymatic and chemical resolution studies, aimed at isolating the individual stereoisomers which may possess distinct pharmacological properties.[7]

Key Signaling Pathway: Catecholamine Biosynthesis

Phenylalanine is the metabolic precursor to the catecholamine neurotransmitters, which play critical roles in mood, cognition, and physiological regulation. The following diagram illustrates the biochemical pathway from phenylalanine to epinephrine.



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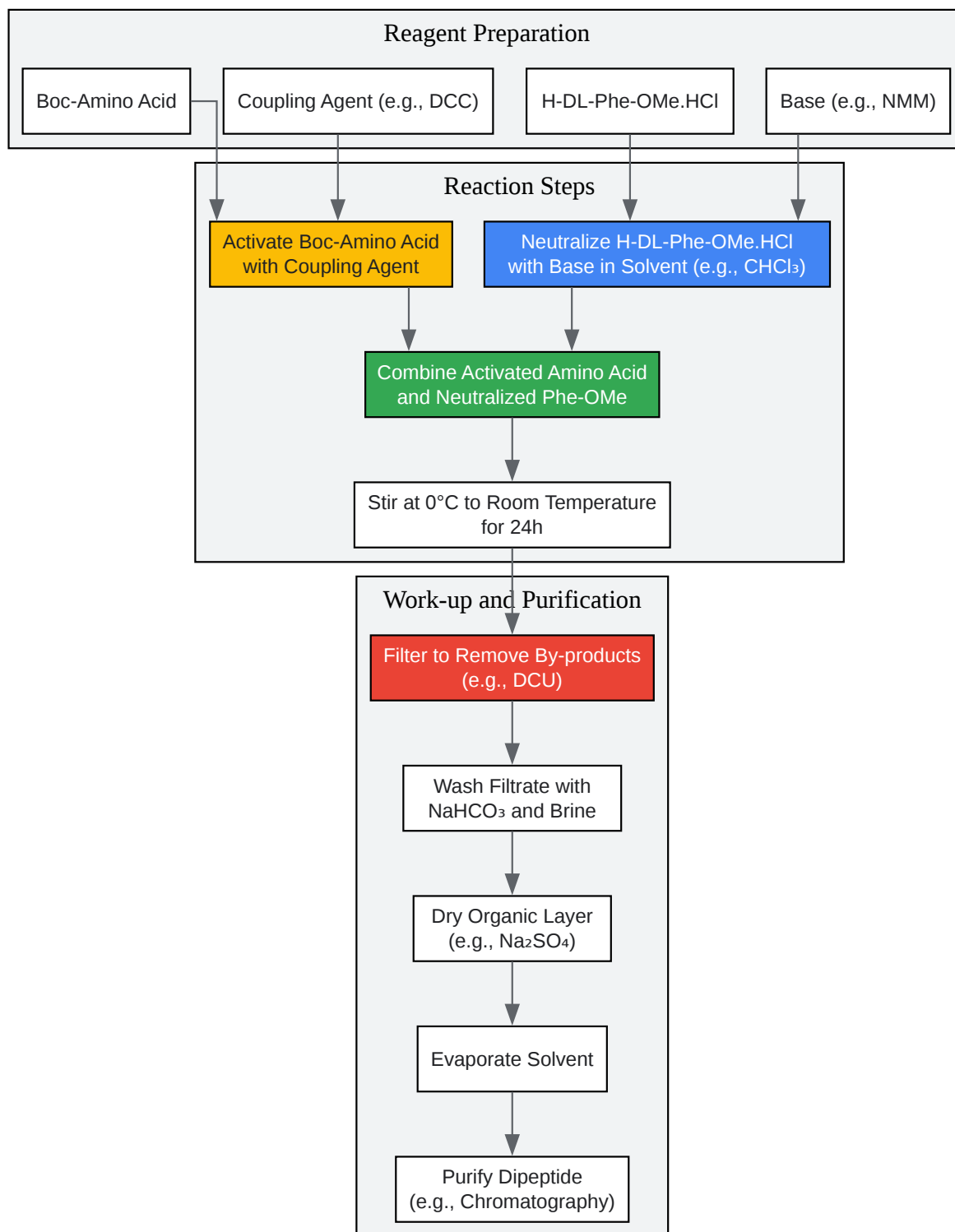
Figure 1: Catecholamine synthesis pathway from Phenylalanine.

Experimental Protocols

Solution-Phase Peptide Coupling using H-DL-Phe-OMe.HCl

This protocol describes a general procedure for the formation of a dipeptide using **H-DL-Phe-OMe.HCl** as the C-terminal amino acid ester.

Workflow Diagram:



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Figure 2: Workflow for solution-phase peptide coupling.

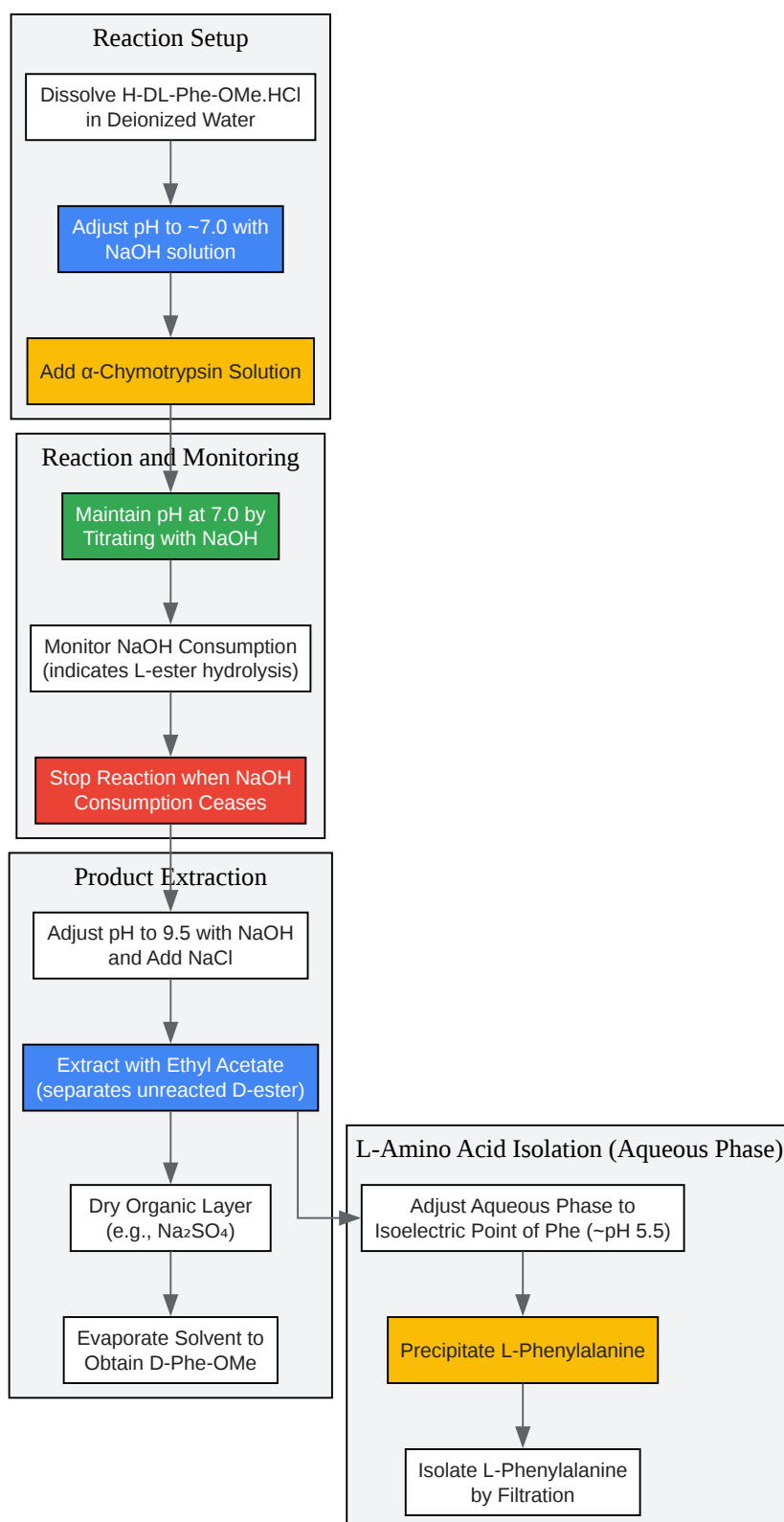
Methodology:

- **Neutralization of H-DL-Phe-OMe.HCl:** Dissolve **H-DL-Phe-OMe.HCl** (1.0 equivalent) in an anhydrous solvent such as chloroform (CHCl_3) or dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15 minutes.
- **Activation of N-Boc-Protected Amino Acid:** In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) in the same anhydrous solvent. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
- **Coupling Reaction:** Add the activated amino acid solution to the neutralized **H-DL-Phe-OMe.HCl** solution. Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.^[8]
- **Work-up:** Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 5% sodium bicarbonate (NaHCO_3) solution and saturated sodium chloride (brine) solution.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure. The resulting crude dipeptide can be further purified by column chromatography.

Enzymatic Resolution of DL-Phenylalanine Methyl Ester

This protocol outlines a general procedure for the kinetic resolution of **H-DL-Phe-OMe.HCl** using an enzyme like α -chymotrypsin, which selectively hydrolyzes the L-enantiomer.

Workflow Diagram:



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